2,4,6-trimethyl-N-(4-methylbenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide
Overview
Description
2,4,6-trimethyl-N-(4-methylbenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide is a useful research compound. Its molecular formula is C23H30N2O3S and its molecular weight is 414.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.19771400 g/mol and the complexity rating of the compound is 634. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Development and HIV-1 Infection Prevention
Research on methylbenzenesulfonamide derivatives has highlighted their potential in drug development, particularly as small molecular antagonists targeting HIV-1 infection prevention. The structural characterization of these compounds, through techniques such as NMR, MS, and IR, indicates their suitability as candidate compounds for further drug development endeavors (Cheng De-ju, 2015).
Anti-tumor Activity
A series of benzenesulfonamides, synthesized from substituted benzaldehydes and hydrazinobenzenesulfonamide, demonstrated interesting cytotoxic activities, which are crucial for anti-tumor activity studies. These compounds inhibited human cytosolic isoforms of carbonic anhydrase (CA), indicating their potential in tumor-specificity treatments (H. Gul et al., 2016).
Chemical Nucleases
Compounds derived from 2-picolylamine, upon reaction with Cu(II) salts, form coordination compounds that act as chemical nucleases. These complexes have shown potential in generating reactive oxygen species, such as hydroxyl and singlet oxygen-like species, highlighting their application in molecular biology (B. Macías et al., 2006).
Antibacterial Agents
Newly synthesized N-alkyl/aralkyl-N-(3,4- ethylenedioxybenzyl)-4-substituted benzenesulfonamides have shown promising results as antibacterial agents, with moderate inhibitory effects against Gram-bacterial strains as evidenced by their low MIC values (A. Rehman et al., 2016).
Oxidation Mechanisms
Studies on the oxidation of hydrocarbons by aqueous platinum salts have provided insights into selective oxidation mechanisms. For instance, p-Toluenesulfonic acid undergoes stepwise hydroxylation to alcohol and aldehyde without further oxidation to the carboxylic acid. This research contributes to the understanding of chemical reaction mechanisms and selectivity (J. Labinger et al., 1993).
Properties
IUPAC Name |
2,4,6-trimethyl-N-[(4-methylphenyl)methyl]-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-17-7-9-21(10-8-17)15-25(16-22(26)24-11-5-6-12-24)29(27,28)23-19(3)13-18(2)14-20(23)4/h7-10,13-14H,5-6,11-12,15-16H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBNOCGUEUNQCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)N2CCCC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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